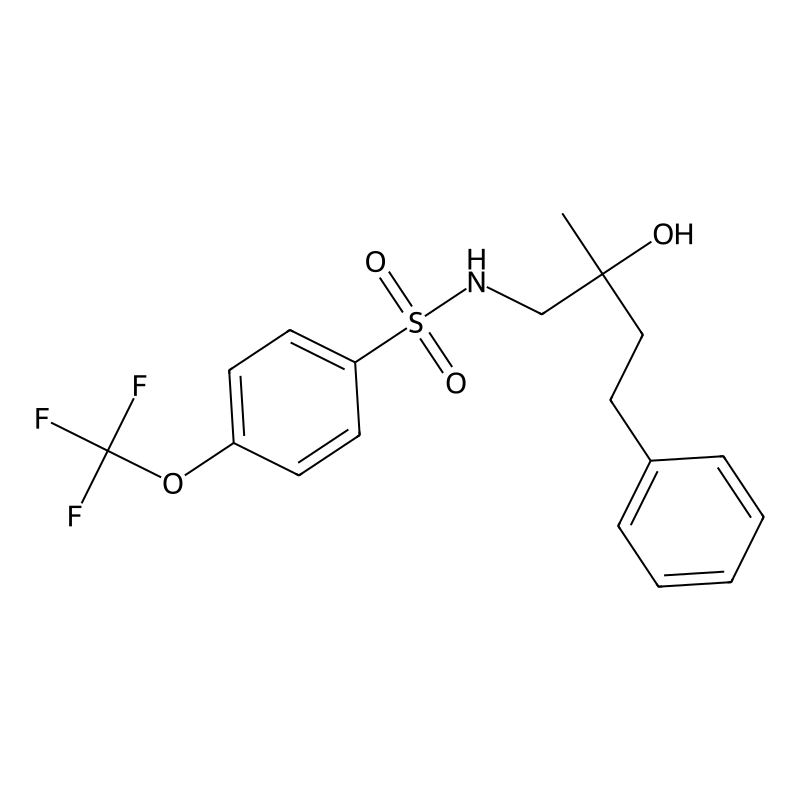

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide is a synthetic organic compound classified as a benzamide. This compound features a distinctive structure characterized by the presence of a trifluoromethoxy group, which is known to impart unique chemical and biological properties. The molecular formula for this compound is , and it has a complex arrangement that makes it an intriguing subject for research in medicinal chemistry and related fields .

There is no known mechanism of action for this compound.

Due to the lack of research, no information is available on the safety or hazards associated with N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide.

Future Research Directions

- Synthesis and characterization of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide.

- Investigation of its physical and chemical properties.

- Evaluation of its potential biological activity, such as enzyme inhibition or other relevant functions.

- In silico studies to predict its interaction with biological targets.

Currently Limited Information

While the compound can be identified through its CAS number (1351582-82-5) on chemical supplier websites [], there is no mention of its use in any scientific publications or ongoing research.

Further Exploration

Given the lack of existing information, here are some suggestions for further exploration:

- Patent Databases: Scientific research involving novel compounds is often documented in patents. Searching patent databases with the CAS number or relevant keywords might reveal applications for this specific compound.

- Chemical Structure Analysis: Analyzing the chemical structure of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide might provide clues regarding its potential functionalities. Scientific databases or software designed for structure analysis could be helpful in this exploration.

- Future Research Developments: As scientific research is constantly evolving, new information on N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide might emerge in the future. Staying updated with scientific publications or contacting research institutions focused on medicinal chemistry could be beneficial.

The chemical reactivity of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide can be explored through various reactions:

- Formation of the Benzamide Core: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine under dehydrating conditions to form the benzamide structure.

- Oxidation: This compound may undergo oxidation to produce ketone derivatives.

- Reduction: Reduction reactions can lead to the formation of amine derivatives.

- Substitution Reactions: Substituted benzamides can be generated through nucleophilic substitution processes .

Research indicates that N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide exhibits potential biological activity, particularly in terms of enzyme inhibition and receptor binding. The trifluoromethoxy group may enhance its binding affinity, making it a candidate for therapeutic applications in treating various diseases, including cancer and neurological disorders. Investigations into its mechanism of action suggest that it could modulate the activity of specific molecular targets through binding interactions .

The synthesis of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves several key steps:

- Preparation of Benzamide Core: The compound is synthesized by reacting 4-(trifluoromethoxy)benzoic acid with an amine under dehydrating conditions.

- Introduction of Hydroxy-Methyl-Phenylbutyl Group: This step involves adding the hydroxy-methyl-phenylbutyl group through specific coupling reactions.

- Optimization for Industrial Production: In industrial settings, optimized reaction conditions are employed to enhance yield and purity, often utilizing catalysts and controlled environments .

N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide has diverse applications across various fields:

- Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in oncology and neurology.

- Chemical Research: The compound serves as a building block for synthesizing more complex molecules.

- Material Science: It may be utilized in developing new materials or as a catalyst in

Studies on the interactions of N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide with biological targets are crucial for understanding its efficacy and safety profiles. These studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Enzyme Inhibition: Investigating its potential to inhibit key enzymes involved in disease pathways.

Such studies contribute significantly to drug development processes by identifying potential therapeutic uses and optimizing compound efficacy .

Several compounds share structural similarities with N-(2-hydroxy-2-methyl-4-phenylbutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide | Lacks trifluoromethoxy group | Different biological activity profile |

| 4-(trifluoromethoxy)benzamide | Lacks hydroxy-methyl-phenylbutyl group | Potentially lower binding affinity |

| N-(2-hydroxy-2-methyl-4-phenybutyl)furan-2-carboxamide | Contains furan moiety | Distinct reactivity due to furan ring |

| 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-4-phenybutyl)acetamide | Contains chlorophenyl group | Variability in biological activity due to chlorine substitution |

Uniqueness

The unique combination of both hydroxy-methyl-phenylbutyl and trifluoromethoxy groups in N-(2-hydroxy-2-methyl-4-phenybutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide distinguishes it from similar compounds, potentially offering enhanced therapeutic properties not found in others .

This comprehensive overview highlights the significance of N-(2-hydroxy-2-methyl-4-phenybutyl)-4-(trifluoromethoxy)benzene-1-sulfonamide in scientific research and its potential applications in medicine and industry.